physical and chemical properties of 1,3-Bis(4-hydroxyphenyl)adamantane
physical and chemical properties of 1,3-Bis(4-hydroxyphenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-hydroxyphenyl)adamantane is a unique organic compound featuring a rigid adamantane core symmetrically substituted with two 4-hydroxyphenyl groups. This structure imparts a combination of desirable properties, including high thermal stability, oxidation resistance, and specific biological activities, making it a molecule of significant interest in materials science and medicinal chemistry. Its rigid, bulky adamantane cage provides a three-dimensional character that influences its packing in the solid state and its interactions with biological targets. The presence of two phenolic hydroxyl groups allows for the formation of extensive hydrogen-bonding networks and offers sites for further chemical modification.
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Bis(4-hydroxyphenyl)adamantane, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
The distinct structural features of 1,3-Bis(4-hydroxyphenyl)adamantane give rise to its characteristic physical and chemical properties.
Physical Properties
1,3-Bis(4-hydroxyphenyl)adamantane is typically a white to light yellow crystalline solid.[1] A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄O₂ | [1] |
| Molecular Weight | 320.4 g/mol | [1] |
| Melting Point | 200-202 °C | [2] |
| Boiling Point | Not available | |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Insoluble in water. Soluble in some organic solvents. | [3] |
| LogP | 5.46 | [2] |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C | [2] |
Chemical Properties
The chemical reactivity of 1,3-Bis(4-hydroxyphenyl)adamantane is primarily dictated by the phenolic hydroxyl groups and the stable adamantane core.
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Acidity : The phenolic hydroxyl groups are weakly acidic and can be deprotonated with a suitable base.
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Esterification and Etherification : The hydroxyl groups can readily undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides in the presence of a base.
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Oxidation : While the adamantane core is resistant to oxidation, the phenolic rings can be susceptible to oxidation under certain conditions. The compound exhibits notable oxidation resistance.[1]
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Electrophilic Aromatic Substitution : The electron-rich phenyl rings can undergo electrophilic substitution reactions, although the bulky adamantane group may exert some steric hindrance.
Experimental Protocols
Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane
A common synthetic route to 1,3-Bis(4-hydroxyphenyl)adamantane involves the acid-catalyzed reaction of 1,3-adamantanediol with phenol.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane.
Detailed Protocol:
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To a reaction flask equipped with a mechanical stirrer and a reflux condenser, add 1,3-adamantanediol and a molar excess of phenol.
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Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
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Heat the reaction mixture to 170-180°C with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.
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After the reaction is complete, cool the mixture to approximately 80°C and pour it into a beaker of cold water with vigorous stirring. This will cause the crude product to precipitate.
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Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted phenol and acid catalyst.
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The crude product can then be purified by recrystallization.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude 1,3-Bis(4-hydroxyphenyl)adamantane.
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of 1,3-Bis(4-hydroxyphenyl)adamantane.
Detailed Protocol:
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Place the crude 1,3-Bis(4-hydroxyphenyl)adamantane in a flask.
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Add a suitable solvent, such as toluene or a mixture of ethanol and water, in small portions while heating the mixture to boiling until the solid completely dissolves.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
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Once crystallization has begun, place the flask in an ice bath to promote further crystal growth.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of 1,3-Bis(4-hydroxyphenyl)adamantane.
Spectroscopic Data
| Technique | Key Observations | Reference(s) |
| ¹H NMR | Signals corresponding to the adamantane cage protons and the aromatic protons of the hydroxyphenyl groups. | [4] |
| ¹³C NMR | Resonances for the carbon atoms of the adamantane core and the phenyl rings. | [4][5] |
| FTIR (cm⁻¹) | Broad O-H stretching (due to hydrogen bonding) around 3340-3381 cm⁻¹; C-H stretching of the adamantane cage (2800-3000 cm⁻¹); Aromatic C=C stretching (1500-1600 cm⁻¹). | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [4] |
Note: Specific chemical shifts and fragmentation patterns are dependent on the instrumentation and experimental conditions and should be determined for each synthesized batch.
Biological Activity and Signaling Pathways
1,3-Bis(4-hydroxyphenyl)adamantane has garnered interest for its potential biological activities, particularly its antioxidant and anti-inflammatory properties.[1] The bulky and lipophilic adamantane moiety can facilitate interaction with biological membranes and hydrophobic pockets of proteins.[6]
Antioxidant Activity
The phenolic hydroxyl groups of 1,3-Bis(4-hydroxyphenyl)adamantane are capable of donating a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. This antioxidant activity is a common feature of phenolic compounds. Studies on related adamantane derivatives have shown their potential to act as antioxidants.[7]
Potential Antioxidant Mechanism
Caption: Proposed antioxidant mechanism of 1,3-Bis(4-hydroxyphenyl)adamantane.
Anti-inflammatory Activity
The anti-inflammatory properties of adamantane derivatives have been reported.[8] While the specific pathways for 1,3-Bis(4-hydroxyphenyl)adamantane are not fully elucidated, it is plausible that it may modulate key inflammatory signaling cascades. Bisphenols, in general, have been shown to interact with various cellular signaling pathways, including those involving nuclear receptors.
Potential Anti-inflammatory Signaling Pathway Modulation
Caption: Potential modulation of inflammatory pathways by 1,3-Bis(4-hydroxyphenyl)adamantane.
Further research is required to delineate the precise molecular targets and mechanisms of action of 1,3-Bis(4-hydroxyphenyl)adamantane in biological systems.
Conclusion
1,3-Bis(4-hydroxyphenyl)adamantane is a versatile molecule with a unique combination of physical, chemical, and potential biological properties. Its synthesis is achievable through established organic chemistry methods, and its rigid, well-defined structure makes it an interesting building block for new materials and a scaffold for the design of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and professionals working with this intriguing compound, paving the way for further exploration of its applications.
References
- 1. Buy 1,3-Bis(4-hydroxyphenyl)adamantane | 37677-93-3 [smolecule.com]
- 2. 1,3-Bis(4-hydroxyphenyl)adamantane | CAS#:37677-93-3 | Chemsrc [chemsrc.com]
- 3. CAS # 37677-93-3, 1,3-Bis(4-hydroxyphenyl)adamantane, 1,3-Bis(p-hydroxyphenyl)adamantane, 4,4'-(1,3-Adamantanediyl)bisphenol, Adamantate - chemBlink [chemblink.com]
- 4. echemcom.com [echemcom.com]
- 5. kbfi.ee [kbfi.ee]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
